REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:7][N:6]=1)=[O:4].[CH2:19]=O>C(O)=O>[CH3:19][N:11]([C:8]1[CH:9]=[CH:10][C:5]([C:3]([OH:2])=[O:4])=[N:6][CH:7]=1)[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
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Name
|
5-benzylaminopyridine-2-carboxylic acid methyl ester
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Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)NCC1=CC=CC=C1
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated on a steam bath for 22 hours
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
It is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Type
|
CUSTOM
|
Details
|
the solution again evaporated
|
Type
|
CUSTOM
|
Details
|
A third such cycle with acetonitrile-toluene yields a solid which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from 90% aqueous acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1=CC=CC=C1)C=1C=CC(=NC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |